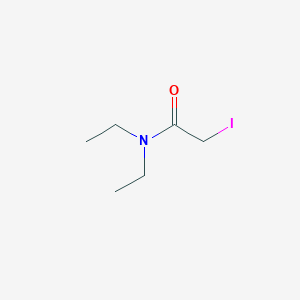

N,N-diethyl-2-iodoacetamide

CAS No.: 78258-15-8

Cat. No.: VC14361938

Molecular Formula: C6H12INO

Molecular Weight: 241.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78258-15-8 |

|---|---|

| Molecular Formula | C6H12INO |

| Molecular Weight | 241.07 g/mol |

| IUPAC Name | N,N-diethyl-2-iodoacetamide |

| Standard InChI | InChI=1S/C6H12INO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |

| Standard InChI Key | ZKTXUTJVCYGNPL-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)CI |

Introduction

Chemical Identity and Structural Characteristics

N,N-Diethyl-2-iodoacetamide (systematic IUPAC name: N,N-diethyl-2-iodoacetamide) belongs to the class of α-iodoacetamides, which are known for their electrophilic reactivity at the iodine-bearing carbon. Its molecular formula is CHINO, with a molecular weight of 257.07 g/mol. Structurally, it consists of an acetamide backbone substituted with an iodine atom at the second carbon and two ethyl groups on the nitrogen atom (Figure 1).

Key Structural Features:

-

Iodo Substituent: The iodine atom at the α-position enhances electrophilicity, making the compound reactive toward nucleophilic substitution (S2) or elimination reactions .

-

N,N-Diethyl Groups: The ethyl substituents increase lipophilicity compared to smaller alkyl groups (e.g., methyl), potentially improving membrane permeability in biological systems .

Table 1: Comparative Properties of N,N-Diethyl-2-iodoacetamide and Analogues

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis of N,N-diethyl-2-iodoacetamide is documented, its preparation can be inferred from methods used for analogous compounds:

-

Acetylation of Ethylamine: Reaction of diethylamine with iodoacetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound via nucleophilic acyl substitution .

-

Halogen Exchange: Substitution of bromine or chlorine in N,N-diethyl-2-haloacetamides with iodide ions (e.g., using NaI in acetone) .

Reactivity Profile

-

Nucleophilic Substitution: The iodine atom is susceptible to displacement by thiols, amines, or other nucleophiles, forming covalent adducts. This property is exploited in bioconjugation chemistry .

-

Radical Reactions: Under UV light or radical initiators, the C–I bond may undergo homolytic cleavage, generating carbon-centered radicals .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (<10 g/L at 25°C) but miscible with organic solvents like dichloromethane or ethyl acetate .

-

Stability: Like other α-iodoacetamides, it is light-sensitive and prone to decomposition via β-elimination or hydrolysis under acidic/basic conditions . Storage under inert atmospheres at low temperatures is recommended.

Spectroscopic Data

-

H NMR (CDCl): Expected signals include a triplet for N–CHCH (~1.1 ppm), a quartet for N–CH (~3.3 ppm), and a singlet for the acetamide methyl group (~2.1 ppm) .

-

IR (KBr): Strong absorbance at ~1650 cm (amide C=O stretch) and ~500 cm (C–I stretch) .

Applications in Research and Industry

Bioconjugation and Protein Modification

N,N-Diethyl-2-iodoacetamide’s electrophilic iodine enables selective modifications of cysteine residues in peptides and proteins. For example:

-

Thiol-Specific Labeling: Reacts with thiol (–SH) groups to form stable thioether bonds, a strategy used in antibody-drug conjugate synthesis .

-

Crosslinking Agent: Facilitates the formation of disulfide bridges or interprotein linkages in structural biology studies .

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume